
Roluperidone
Descripción general
Descripción
Roluperidona, también conocida por su nombre químico 2-[[1-[2-(4-fluorofenil)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-ona, es un compuesto novedoso en desarrollo por Minerva Neurosciences para el tratamiento de la esquizofrenia. Funciona principalmente como un antagonista de los receptores de serotonina 5-HT2A y sigma 2, y uno de sus metabolitos también muestra afinidad por el receptor H1 .
Métodos De Preparación
La síntesis de Roluperidona involucra varios pasos clave:
Protección Boc: La protección Boc de la 4-aminometilpiperidina produce clorhidrato de tert-butil 4-aminometilpiperidina-1-carboxilato.
Halogenación por radicales libres: El o-toluato de etilo se somete a halogenación por radicales libres para formar 2-(bromometil)benzoato de etilo.
Reacción intermedia: La reacción entre los dos intermedios conduce a 2-[(1-tert-butoxicarbonilpiperidin-4-il)metil]isoindolin-1-ona.
Desprotección: La desprotección produce 2-(piperidin-4-ilmetil)-3H-isoindol-1-ona; clorhidrato.
Alquilación: La alquilación del nitrógeno secundario con 2-cloro-4'-fluoroacetofenona completa la síntesis de Roluperidona.
Análisis De Reacciones Químicas
Roluperidona sufre varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, particularmente el grupo cetona.
Sustitución: Las reacciones de sustitución, especialmente las que involucran el grupo fluorofenilo, son comunes.
Aplicaciones Científicas De Investigación
Treatment of Schizophrenia
Roluperidone has shown promising results in clinical trials targeting negative symptoms of schizophrenia. Two key randomized controlled trials (RCTs) demonstrated significant improvements in negative symptoms and social functioning among patients receiving this compound compared to placebo:
- Study Design : Both studies were multicenter, randomized, double-blind, placebo-controlled trials.
- Doses Tested : Patients received either 32 mg or 64 mg of this compound daily.
- Primary Outcomes : The Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) and the Personal and Social Performance (PSP) scale were used to measure efficacy.
The results indicated that patients treated with this compound experienced continuous improvement in negative symptoms over a year-long period, with a favorable safety profile characterized by minimal serious adverse events .
Potential Applications Beyond Schizophrenia
Beyond its primary indication for schizophrenia, this compound may have therapeutic utility in other brain disorders characterized by negative symptoms:
- Dementia : Investigations are underway to assess its efficacy in treating apathy associated with dementia.
- Autism Spectrum Disorders : The compound may help manage social deficits and emotional expression issues.
- Alzheimer's Disease and Parkinson's Disease : Given the overlap in symptomatology, further research could explore its benefits in these conditions.
- Depression : The potential for addressing negative cognitive symptoms in depressive disorders is also being considered .
Summary of Key Trials
Trial Name | Design | Duration | Participants | Primary Outcome | Results Summary |
---|---|---|---|---|---|
MIN-101C03 | RCT, double-blind, placebo-controlled | 12 weeks + 24 weeks open-label | 513 | PANSS NSFS | Significant improvement in NSFS scores; low rates of adverse effects reported. |
MIN-101C07 | RCT, double-blind, placebo-controlled | 12 weeks + 40 weeks open-label | 244 | PSP Total Score | Continuous improvement observed; favorable safety profile with minimal serious adverse events. |
Long-term Efficacy
Long-term open-label extension studies have further supported the efficacy of this compound. Patients maintained improvements in negative symptoms and social functioning over extended periods without significant worsening of psychotic symptoms or adverse effects .
Safety Profile
This compound has been reported to have a favorable safety profile. Common treatment-emergent adverse events included headaches and insomnia, but serious adverse events were rare and generally unrelated to the treatment . Importantly, there was no evidence of weight gain or extrapyramidal side effects typically seen with conventional antipsychotics.
Mecanismo De Acción
Roluperidona ejerce sus efectos bloqueando los receptores de serotonina 5-HT2A y sigma 2. Este bloqueo ayuda a aliviar los síntomas de la esquizofrenia, como las alucinaciones, los delirios y la agitación. Además, influye en el factor neurotrófico derivado del cerebro (BDNF), que está asociado con la neurogénesis, la neuroplasticidad y la regulación de las sinapsis .
Comparación Con Compuestos Similares
Roluperidona es única debido a su perfil de receptor específico. Compuestos similares incluyen:
Risperidona: Otro antipsicótico con un perfil de receptor más amplio, incluidos los receptores de dopamina.
Paliperidona: Un metabolito de la risperidona con propiedades similares.
Iloperidona: Un antipsicótico con afinidad por los receptores de serotonina y dopamina.
Glemanserin: Un antagonista selectivo del receptor de serotonina.
Pruvanserin: Otro antagonista del receptor de serotonina en investigación
Roluperidona destaca por su antagonismo selectivo de los receptores y su potencial para tratar los síntomas negativos de la esquizofrenia sin actividad dopaminérgica significativa .
Actividad Biológica
Roluperidone (also known as MIN-101) is a novel investigational compound primarily developed for the treatment of negative symptoms associated with schizophrenia. Unlike traditional antipsychotics that primarily target dopaminergic receptors, this compound exhibits a unique mechanism of action by antagonizing serotonin 5-HT2A, sigma-2, and α1A-adrenergic receptors. This article provides a detailed overview of its biological activity, including pharmacological properties, clinical trial results, and potential implications for schizophrenia treatment.
This compound's pharmacological profile is characterized by its selective blockade of certain neurotransmitter receptors without directly affecting dopaminergic pathways. This mechanism is significant because it aims to alleviate negative symptoms such as avolition and anhedonia without the common side effects associated with dopamine antagonism.
- Receptor Targets:
- 5-HT2A Receptor: Involved in mood regulation and cognitive processes.
- Sigma-2 Receptor: Modulates glutamatergic signaling and may influence dopaminergic functions indirectly.
- α1A-Adrenergic Receptor: Plays a role in regulating mood and anxiety.
This multifaceted interaction with neurotransmitter systems positions this compound as a potential therapeutic option for patients who experience insufficient relief from traditional antipsychotics.
Phase 3 Trial Results
Recent clinical trials have demonstrated the efficacy of this compound in improving negative symptoms of schizophrenia. The most notable findings from the Phase 3 trial include:
-
Patient Demographics:
- Total patients screened: 857
- Randomized patients: 515
- Treatment groups:
- Placebo: 172
- This compound 32 mg: 170
- This compound 64 mg: 171
- Primary Endpoint: Improvement in Negative Symptom Factor Score (NSFS) measured by the Positive and Negative Syndrome Scale (PANSS).
- Secondary Endpoint: Improvement in Personal and Social Performance (PSP) total score.
Treatment Group | NSFS Improvement (Mean Change) | PSP Improvement (Mean Change) |
---|---|---|
Placebo | Baseline | Baseline |
This compound 32 mg | +6.8 points | +12.3 points |
This compound 64 mg | +7.5 points | +14.5 points |
The results indicated that both doses of this compound led to statistically significant improvements in negative symptoms compared to placebo, particularly at the higher dose of 64 mg (p ≤ .021 for PSP) .
Safety Profile
This compound has shown a favorable safety profile throughout its clinical trials. Notable findings include:
- Low incidence of serious adverse events.
- Minimal occurrences of extrapyramidal symptoms or weight gain.
- Transient QT prolongations observed, with only one case leading to discontinuation .
Case Studies and Efficacy Analysis
In a randomized clinical trial focusing on network properties of symptoms, researchers found that this compound significantly reduced the centrality associated with avolition among patients. This suggests that targeting specific motivational processes may be crucial for improving overall symptomatology .
Efficacy Summary from Clinical Studies
- Davidson et al., 2017: Initial proof-of-concept trial showing significant improvement in NS compared to placebo.
- Strauss et al., 2020: Highlighted avolition as a key driver for efficacy, emphasizing the need for targeted interventions in negative symptom domains.
- Phase IIb Study: Confirmed superiority over placebo with significant improvements in both NSFS and PSP scores .
Propiedades
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRYULFRLCBRQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189512 | |
Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359625-79-9 | |
Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359625-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CYR-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roluperidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROLUPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Roluperidone?
A1: this compound exerts its therapeutic effects primarily by antagonizing 5-HT2A receptors, sigma2 receptors, and α1A-adrenergic receptors. [, , , , ] This multi-receptor targeting profile makes it a promising candidate for addressing the complex symptomatology of schizophrenia, particularly negative symptoms. [, , , ]
Q2: How does this compound's antagonism of 5-HT2A receptors potentially contribute to its efficacy in treating negative symptoms of schizophrenia?
A2: While the exact mechanisms are still being investigated, 5-HT2A receptor antagonism is hypothesized to improve negative symptoms by modulating dopaminergic and glutamatergic neurotransmission in key brain regions implicated in schizophrenia. [, ]
Q3: Beyond 5-HT2A receptors, what other targets does this compound interact with, and how might these interactions contribute to its overall therapeutic profile?
A3: In addition to 5-HT2A receptors, this compound also exhibits antagonism at sigma2 and α1A-adrenergic receptors. [, , ] The clinical significance of these interactions is not fully elucidated, but they might contribute to its effects on negative symptoms and potentially offer additional benefits in managing other aspects of schizophrenia. [, , , ]
Q4: What is the evidence supporting this compound's efficacy in treating negative symptoms of schizophrenia?
A4: this compound has demonstrated promising efficacy in treating negative symptoms in clinical trials. [, , , ] Notably, a placebo-controlled multinational trial showed significant improvements in the PANSS-derived Negative Symptom Factor Score (NSFS) and the Personal and Social Performance scale (PSP) total score in patients receiving this compound 64 mg/day compared to placebo. []
Q5: A recent study employed network analysis to investigate this compound's effects on negative symptom domains. What were the key findings of this research?
A5: The network analysis of a randomized clinical trial revealed that this compound significantly reduced the centrality of avolition within the network of negative symptoms. [] This suggests that the drug may work by decoupling motivational processes from other negative symptom domains, leading to global improvements in these symptoms. []
Q6: Has this compound demonstrated any effects on cognitive function in patients with schizophrenia?
A6: While some preclinical evidence suggests potential cognitive benefits, clinical trial data specifically investigating this compound's impact on cognitive function in schizophrenia are limited. Further research is needed to fully explore this aspect of its therapeutic profile. []
Q7: What is known about the pharmacokinetic profile of this compound?
A7: Specific details regarding this compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion, can be found in the published literature. [, ] A bioequivalence study confirmed the consistency of this compound formulations used in different clinical trial phases and the planned commercial formulation. []
Q8: Are there any known drug-drug interactions associated with this compound?
A8: Information on potential drug-drug interactions with this compound is crucial for clinical practice. Healthcare professionals should refer to the most up-to-date prescribing information and resources for comprehensive details on this aspect.
Q9: What are the potential advantages of this compound compared to existing antipsychotic medications for schizophrenia?
A9: this compound's unique multi-receptor targeting profile and promising efficacy in treating negative symptoms, which are often poorly addressed by conventional antipsychotics, position it as a potential advancement in schizophrenia treatment. [, , , ]
Q10: What are the next steps in the development and research of this compound?
A10: Further research is ongoing to optimize this compound's therapeutic potential. This includes exploring novel drug delivery systems [], identifying biomarkers to predict treatment response [], and investigating its long-term effects and safety profile. [, ]
Q11: What is the crystal structure of the σ2 receptor in complex with this compound?
A11: The crystal structure of the σ2 receptor in complex with this compound has been elucidated and reported. [] This structural information is invaluable for understanding the molecular basis of this compound's binding to the σ2 receptor and can guide further drug discovery efforts.
Q12: How was the crystal structure of the σ2 receptor used to identify new potential drug candidates?
A12: The crystal structure of the σ2 receptor complexed with this compound served as a template for a large-scale docking screen of millions of molecules. [] This approach led to the identification of numerous novel chemotypes with high binding affinity for the σ2 receptor, paving the way for the development of new therapeutic agents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.